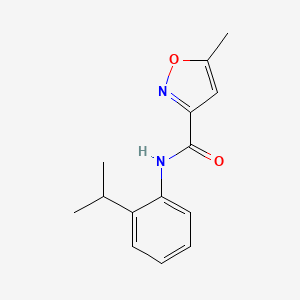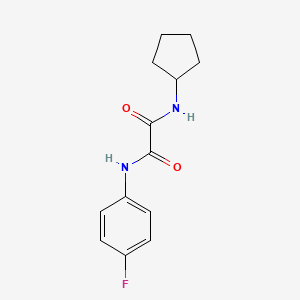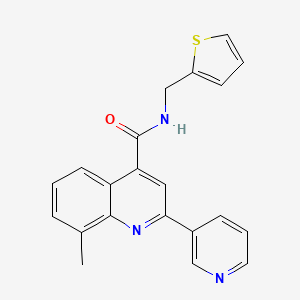![molecular formula C20H17NO3S B4626601 8-allyl-N-[2-(methylthio)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4626601.png)
8-allyl-N-[2-(methylthio)phenyl]-2-oxo-2H-chromene-3-carboxamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 8-allyl-N-[2-(methylthio)phenyl]-2-oxo-2H-chromene-3-carboxamide and related compounds often involves multi-step organic reactions, including the Vilsmeier reaction and oxidation processes. Zhu et al. (2014) established a rapid synthetic method for a similar compound, 4-oxo-4H-chromene-3-carboxylic acid, an important intermediate in many biologically active compounds, through a two-step process starting from commercially available 1-(2-hydroxyphenyl)ethanone (Zhu et al., 2014). This approach highlights the potential pathways for synthesizing complex chromene derivatives.
Molecular Structure Analysis
Chromene derivatives are known for their planar molecular structures, which significantly influence their physical and chemical properties. For instance, Reis et al. (2013) detailed the crystal structures of 4-oxo-N-phenyl-4H-chromene-2-carboxamide, showing an anti-rotamer conformation about the C-N bond, with the amide O atom being trans- or cis-related to the O atom of the pyran ring (Reis et al., 2013). Such structural insights are crucial for understanding the molecular interactions and reactivity of these compounds.
Chemical Reactions and Properties
Chromene derivatives undergo various chemical reactions, leading to a wide range of products with diverse functionalities. Ibrahim et al. (2010) explored the basic rearrangement and reactions of 8-allylchromone-3-carboxaldehyde, resulting in derivatives like chromeno[2,3-b]pyridines through interactions with malononitrile, cyanoacetamide, and other reactants (Ibrahim et al., 2010). These transformations underscore the versatility of chromene compounds in synthetic chemistry.
Physical Properties Analysis
The physical properties of chromene derivatives, such as solubility, melting points, and crystalline structure, are influenced by their molecular configuration. The polymorphism and hydration states of these compounds, as seen in the crystal structures explored by Reis et al. (2013), affect their physical characteristics and, by extension, their application potential in various fields.
Chemical Properties Analysis
Chromene derivatives exhibit a wide range of chemical properties, including reactivity towards nucleophiles and electrophiles, which can be attributed to their conjugated system and functional groups. The work by Gomes et al. (2015) on N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides highlights the planarity of these molecules and their anti conformations, which are pivotal for their chemical behavior (Gomes et al., 2015).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Chromene derivatives, including 4-oxo-N-phenyl-4H-chromene-2-carboxamide and its polymorphs, have been studied for their crystal structures, showcasing different polymorphs with distinct space group classifications and molecular conformations. These studies contribute to our understanding of the structural diversity and potential reactivity of chromene compounds (Reis et al., 2013).
The synthesis of chromene-3-carboxamide derivatives through one-pot, three-component protocols has been explored for producing compounds with antioxidant and antibacterial properties. This illustrates the versatility of chromene derivatives in synthesizing biologically active molecules (Subbareddy & Sumathi, 2017).
Applications in Material Science
- A novel approach for synthesizing aromatic polyamides with coumarin chromophores integrated into their structure has been developed. These polymers exhibit photosensitive properties, making them interesting candidates for materials science applications, particularly in the development of light-responsive materials (Nechifor, 2009).
Pharmacological Potential
- The structural characterization of a series of N-phenyl-4-oxo-4H-chromene-3-carboxamide derivatives revealed varying inhibition activities against human monoamine oxidase B (h-MAO-B), indicating the importance of the electronic environment provided by substituents on the phenyl ring. This highlights the potential of chromene derivatives in developing pharmacologically active molecules (Gomes et al., 2015).
Eigenschaften
IUPAC Name |
N-(2-methylsulfanylphenyl)-2-oxo-8-prop-2-enylchromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3S/c1-3-7-13-8-6-9-14-12-15(20(23)24-18(13)14)19(22)21-16-10-4-5-11-17(16)25-2/h3-6,8-12H,1,7H2,2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOUDCVKPKPAIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2=CC3=C(C(=CC=C3)CC=C)OC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(methylsulfanyl)phenyl]-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(4-butylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B4626547.png)
![N-bicyclo[2.2.1]hept-2-yl-2-(2-naphthyloxy)propanamide](/img/structure/B4626568.png)
![3-[2-(dimethylamino)ethyl]-2-(3-methylphenyl)-4(3H)-quinazolinone](/img/structure/B4626582.png)
![methyl 4-(4-fluorophenyl)-2-{[(3-methyl-1-piperidinyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4626588.png)
![1-(4-methylphenyl)-5-[(5-nitro-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4626597.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-2,6-di-tert-butylphenol](/img/structure/B4626598.png)
![N-(4-chlorobenzyl)-2-cyano-3-[3-(4-ethylphenyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B4626614.png)
![4-(3-hydroxyphenyl)-N-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B4626622.png)
![3,5-dichloro-N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide](/img/structure/B4626628.png)
![1-(5-chloro-2-methylphenyl)-4-[(3-methyl-5-isoxazolyl)carbonyl]piperazine](/img/structure/B4626632.png)
